Nona-1,8-dien-5-one: A Technical Overview of its Core Properties and Potential Research Applications
Nona-1,8-dien-5-one: A Technical Overview of its Core Properties and Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Nona-1,8-dien-5-one is a divinyl ketone with potential applications in organic synthesis and as a scaffold in drug discovery. This technical guide provides a summary of its fundamental chemical and physical properties. Due to the limited specific research on this compound, this document also presents generalized experimental protocols and discusses potential biological activities based on the broader class of dienones. This guide aims to serve as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of Nona-1,8-dien-5-one and related compounds.
Core Properties of Nona-1,8-dien-5-one
Nona-1,8-dien-5-one is an organic compound with the molecular formula C₉H₁₄O[1]. Its structure features a nine-carbon chain with a ketone functional group at the 5-position and terminal double bonds at the 1- and 8-positions.
Chemical and Physical Properties
A summary of the key quantitative data for Nona-1,8-dien-5-one is presented in Table 1. This information is primarily derived from computational predictions and publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | PubChem[1] |
| Molecular Weight | 138.21 g/mol | PubChem[1] |
| IUPAC Name | Nona-1,8-dien-5-one | PubChem[1] |
| CAS Number | 74912-33-7 | PubChem[1] |
| SMILES | C=CCCC(=O)CCC=C | PubChem[1] |
| InChIKey | YMNUETQQDKREEP-UHFFFAOYSA-N | PubChem[1] |
Table 1: Core Properties of Nona-1,8-dien-5-one
Spectral Data
While specific, detailed spectral data for Nona-1,8-dien-5-one is not extensively published, spectral database entries indicate the availability of 13C NMR, vapor phase IR, and GC-MS data[2]. Researchers synthesizing this compound would need to perform standard characterization techniques to confirm its identity and purity.
Experimental Protocols
Hypothetical Synthesis of Nona-1,8-dien-5-one
A common method for the synthesis of symmetrical divinyl ketones involves the acylation of an organometallic reagent with an acid chloride. A potential route to Nona-1,8-dien-5-one could involve the reaction of 4-pentenoyl chloride with a suitable organometallic reagent derived from 4-bromobut-1-ene.
Materials:
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4-Pentenoyl chloride
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Magnesium turnings
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4-Bromobut-1-ene
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Anhydrous diethyl ether
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Dry ice/acetone bath
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-bromobut-1-ene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently refluxed until the magnesium is consumed.
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Acylation: The Grignard reagent is cooled in a dry ice/acetone bath. A solution of 4-pentenoyl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Nona-1,8-dien-5-one.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.
Characterization
The purified Nona-1,8-dien-5-one would be characterized by standard spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the vinyl and carbonyl groups and the overall carbon skeleton.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ketone and the C=C stretches of the terminal alkenes.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for Nona-1,8-dien-5-one, the broader class of dienones has been investigated for various pharmacological effects, including antifungal and anticancer properties[3][4][5][6]. The presence of two electrophilic Michael acceptor sites in the divinyl ketone moiety suggests that Nona-1,8-dien-5-one could potentially interact with biological nucleophiles, such as cysteine residues in proteins.
Hypothetical Signaling Pathway Inhibition
Many dienone-containing compounds exert their biological effects by targeting specific signaling pathways involved in cell proliferation and survival. For instance, some dienones have been shown to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases. A simplified, hypothetical model of this inhibition is presented below.
Hypothetical inhibition of the NF-κB signaling pathway.
In this model, Nona-1,8-dien-5-one is proposed to inhibit the IKK complex, a key regulator of NF-κB activation. This inhibition would prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, characterization, and biological evaluation of Nona-1,8-dien-5-one.
General workflow for the study of Nona-1,8-dien-5-one.
Conclusion
Nona-1,8-dien-5-one is a simple divinyl ketone with potential for further investigation in synthetic and medicinal chemistry. While specific data on its synthesis and biological activity are currently lacking in the public domain, its structural features suggest that it could serve as a valuable building block or a lead compound for the development of novel therapeutics. The information and hypothetical protocols provided in this guide are intended to facilitate future research into this and related molecules. Further studies are warranted to elucidate the precise synthetic methodologies and to explore the potential pharmacological profile of Nona-1,8-dien-5-one.
References
- 1. Nona-1,8-dien-5-one | C9H14O | CID 11083958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis and biological evaluation of new cross-conjugated dienone marine prostanoid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of (+/-)-dinemasone C and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
